

# An In-Depth Technical Guide to Lactosyl-C18-sphingosine-d7

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## Compound of Interest

Compound Name: *Lactosyl-C18-sphingosine-d7*

Cat. No.: *B12409283*

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## Introduction

**Lactosyl-C18-sphingosine-d7** is the deuterium-labeled form of Lactosyl-C18-sphingosine, a bioactive sphingolipid.[1] This isotopically labeled compound serves as an invaluable tool in biomedical research and drug development, primarily as an internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. [1] Its non-labeled counterpart, Lactosyl-C18-sphingosine (also known as lyso-lactosylceramide or lyso-GM3), is an endogenous metabolite involved in various cellular processes.

This technical guide provides a comprehensive overview of **Lactosyl-C18-sphingosine-d7**, including its chemical properties, its application in quantitative analysis, and the biological signaling pathways of its non-deuterated analog.

## Core Data Presentation

### Chemical and Physical Properties

The fundamental properties of **Lactosyl-C18-sphingosine-d7** and its non-deuterated form are summarized below for easy reference and comparison.

Property	Lactosyl-C18-sphingosine-d7	Lactosyl-C18-sphingosine
Synonyms	D-lactosyl- $\beta$ -1,1'-D-erythro-sphingosine-d7	C18 Lactosyl( $\beta$ ) Ceramide, Lactosyl Sphingosine, Lyso-Lactosylceramide
CAS Number	2315262-32-7	109785-20-8
Molecular Formula	C <sub>30</sub> H <sub>50</sub> D <sub>7</sub> NO <sub>12</sub>	C <sub>30</sub> H <sub>57</sub> NO <sub>12</sub>
Molecular Weight	630.82 g/mol	623.77 g/mol
Purity	>99%	>98%
Physical State	Solid, powder	Solid
Storage	-20°C	-20°C
Solubility	Chloroform:Methanol:Water (2:1:0.1)	Chloroform:Methanol:Water (2:1:0.1)

## Experimental Protocols

### Quantitative Analysis of Lactosyl-C18-sphingosine by LC-MS/MS using Lactosyl-C18-sphingosine-d7 as an Internal Standard

This protocol provides a general framework for the quantification of Lactosyl-C18-sphingosine in biological matrices such as plasma or cell extracts. Optimization of specific parameters for individual instruments and sample types is recommended.

#### 1. Sample Preparation (Lipid Extraction)

A single-phase extraction method is effective for recovering a broad range of sphingolipids.

- To a 50  $\mu$ L plasma or cell homogenate sample, add 20  $\mu$ L of the internal standard solution (**Lactosyl-C18-sphingosine-d7** in a suitable solvent like methanol).
- Add 1.25 mL of methanol and 1.25 mL of methyl-tert-butyl ether (MTBE).

- Vortex the mixture vigorously for 30 seconds.
- Add 0.5 mL of water and vortex again.
- Centrifuge to separate the phases.
- Collect the upper organic phase.
- Dry the extract under a stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100  $\mu$ L) of the initial mobile phase for LC-MS/MS analysis.

## 2. Liquid Chromatography (LC)

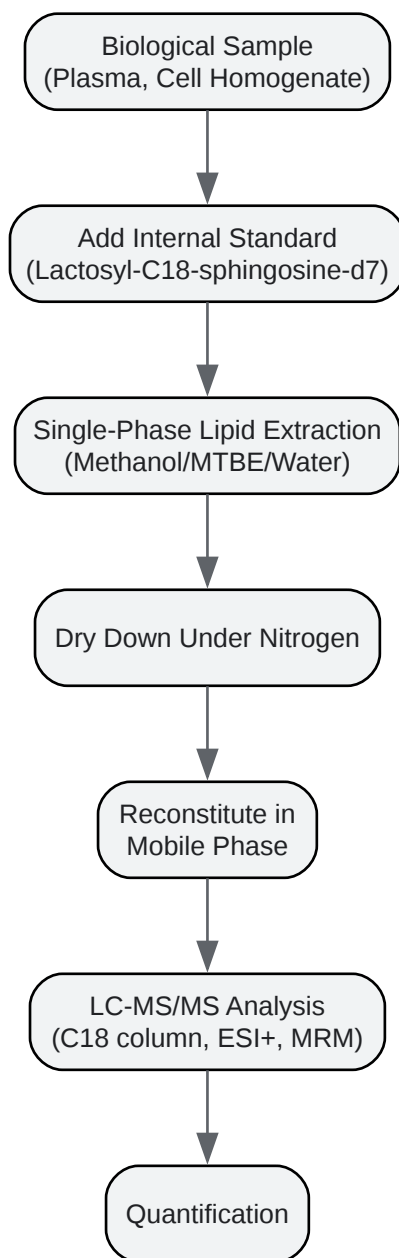
- Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6  $\mu$ m particle size) is suitable for separation.
- Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in acetonitrile/water (1:1, v/v).
- Mobile Phase B: 0.02% formic acid and 2 mM ammonium formate in acetonitrile/isopropanol/water (10:88:2, v/v/v).
- Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 50-60°C.

## 3. Mass Spectrometry (MS)

- Ionization Mode: Positive electrospray ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:

- Lactosyl-C18-sphingosine: The precursor ion is the  $[M+H]^+$  ion ( $m/z$  624.8). The product ion typically results from the loss of the lactose moiety and water, corresponding to the sphingosine backbone ( $m/z$  264.3).
- **Lactosyl-C18-sphingosine-d7**: The precursor ion is the  $[M+H]^+$  ion ( $m/z$  631.8). The product ion will be shifted by the mass of the deuterium labels.
- Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

A workflow for this experimental protocol is illustrated below.



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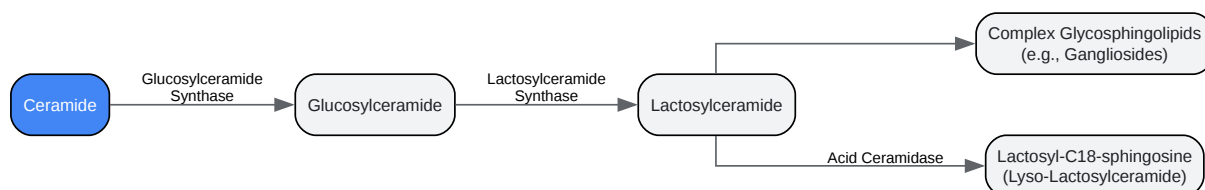
A generalized workflow for the quantitative analysis of Lactosyl-C18-sphingosine.

## Signaling Pathways

Lactosyl-C18-sphingosine, the non-deuterated analog of the topic compound, is a bioactive lipid that has been shown to reduce the viability of human neutrophils in a concentration-dependent manner.<sup>[2][3][4]</sup> This effect is mediated through the activation of a signaling cascade that leads to the generation of superoxide, a reactive oxygen species.

## Glycosphingolipid Metabolism

Lactosyl-C18-sphingosine is an intermediate in the broader glycosphingolipid metabolic pathway. This pathway begins with the synthesis of ceramide, which is then glycosylated to form more complex structures.

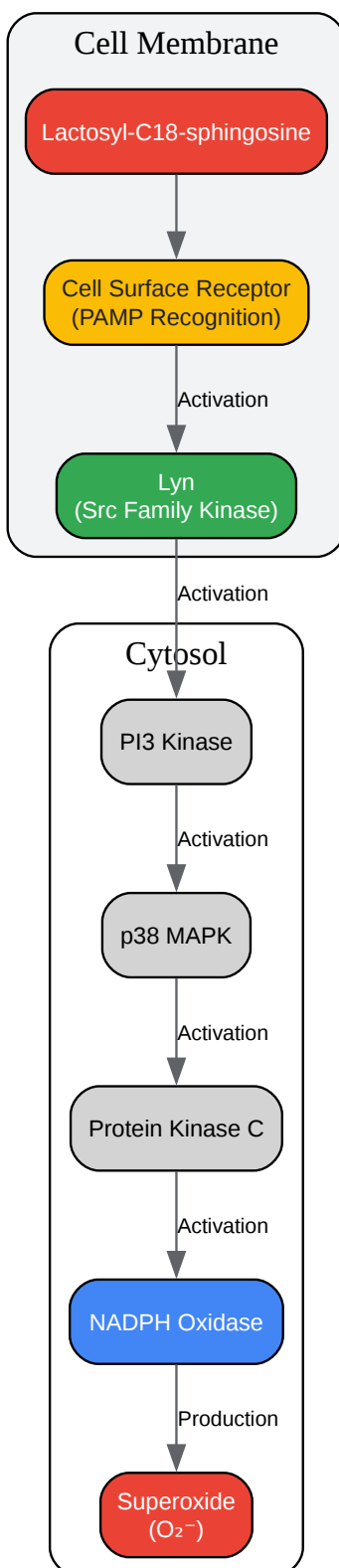


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Simplified overview of the glycosphingolipid metabolic pathway.

## Lactosyl-C18-sphingosine-Induced Signaling in Neutrophils

In human neutrophils, Lactosyl-C18-sphingosine is recognized at the cell surface, initiating a signaling cascade that results in the production of superoxide. This pathway involves the sequential activation of several key signaling proteins.



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Signaling pathway of Lactosyl-C18-sphingosine in neutrophils.

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